molecular formula C7H14O3 B1149839 (s)-2-Hydroxy-4,4-dimethylpentanoic acid CAS No. 114990-92-0

(s)-2-Hydroxy-4,4-dimethylpentanoic acid

Cat. No.: B1149839
CAS No.: 114990-92-0
M. Wt: 146.18426
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Hydroxy-4,4-dimethylpentanoic acid is a chiral carboxylic acid characterized by a hydroxyl group at the C2 position and two methyl substituents at the C4 position. Its molecular formula is C₇H₁₄O₃, with a molar mass of 146.18 g/mol. The compound’s stereochemistry and branching confer unique physicochemical properties, such as increased hydrophobicity compared to linear hydroxy acids.

Properties

CAS No.

114990-92-0

Molecular Formula

C7H14O3

Molecular Weight

146.18426

Synonyms

(R)-2-Hydroxy-4,4-diMethyl-pentanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

(a) 2-Hydroxy-4-methylpentanoic Acid
  • Structure: (2S)-2-Hydroxy-4-methylpentanoic acid (C₆H₁₂O₃, 132.16 g/mol) lacks the second methyl group at C4, reducing steric hindrance and hydrophobicity.
  • Properties: As a 2-hydroxycarboxylic acid, it participates in metabolic pathways (e.g., amino acid catabolism) and exhibits moderate water solubility .
  • Applications : Used in studies on hydroxy acid metabolism and as a reference standard .
(b) 2-Hydroxy-4,4-dimethylglutaric Acid
  • Structure : A dicarboxylic acid (C₇H₁₂O₆, 192.17 g/mol) with hydroxyl and dimethyl groups.
  • Properties : Higher acidity (pKa ~3–4) due to dual carboxyl groups. Used as an atmospheric tracer for α-pinene oxidation .
  • Key Difference: The dicarboxylic nature distinguishes it from the monocarboxylic target compound, influencing reactivity and environmental behavior .
(c) (2S)-2-Amino-4,4-dimethylpentanoic Acid
  • Structure: Replaces the hydroxyl group with an amino group (C₇H₁₅NO₂, 145.2 g/mol).
  • Properties : Exhibits zwitterionic behavior in solution. Used in DNA-templated library synthesis for macrocycle diversification .
  • Toxicity: Limited toxicological data available; precautions include avoiding inhalation and skin contact .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Functional Groups Solubility (Water) Key Applications
(S)-2-Hydroxy-4,4-dimethylpentanoic acid C₇H₁₄O₃ 146.18 -OH, -COOH Moderate Chiral synthesis (inferred)
(2S)-2-Hydroxy-4-methylpentanoic acid C₆H₁₂O₃ 132.16 -OH, -COOH High Metabolic studies
2-Hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ 192.17 -OH, -COOH (×2) Low Atmospheric tracer
(2S)-2-Amino-4,4-dimethylpentanoic acid C₇H₁₅NO₂ 145.20 -NH₂, -COOH Moderate Biochemical synthesis

Reactivity and Stability

  • Hydroxy Acids: The hydroxyl and carboxyl groups enable esterification and hydrogen bonding.
  • Amino Acid Analogs: The amino group in (2S)-2-Amino-4,4-dimethylpentanoic acid allows peptide bond formation, whereas the target compound’s hydroxyl group may favor glycosylation or chelation .

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